N-(4-nitrophenyl)aziridine-1-carboxamide
Description
Structure
3D Structure
Properties
CAS No. |
3647-22-1 |
|---|---|
Molecular Formula |
C9H9N3O3 |
Molecular Weight |
207.19 g/mol |
IUPAC Name |
N-(4-nitrophenyl)aziridine-1-carboxamide |
InChI |
InChI=1S/C9H9N3O3/c13-9(11-5-6-11)10-7-1-3-8(4-2-7)12(14)15/h1-4H,5-6H2,(H,10,13) |
InChI Key |
DFLQWHHEKWANDH-UHFFFAOYSA-N |
Canonical SMILES |
C1CN1C(=O)NC2=CC=C(C=C2)[N+](=O)[O-] |
Origin of Product |
United States |
Reactivity and Reaction Mechanisms of N 4 Nitrophenyl Aziridine 1 Carboxamide Derivatives
Intrinsic Reactivity Profile of the Aziridine (B145994) Ring System
N-acylaziridines, including N-aroylaziridines, exhibit enhanced reactivity towards nucleophiles compared to their non-acylated counterparts. nih.govresearchgate.net The electron-withdrawing nature of the acyl group decreases the electron density on the nitrogen atom, making it a better leaving group and increasing the electrophilicity of the ring carbons. nih.gov This activation is crucial for promoting nucleophilic attack. The 4-nitrophenyl group further amplifies this effect through its strong electron-withdrawing resonance and inductive effects, making the aziridine ring in N-(4-nitrophenyl)aziridine-1-carboxamide particularly susceptible to nucleophilic cleavage.
The geometry of the N-acylaziridine also plays a role in its reactivity. The nitrogen atom in N-acylaziridines is pyramidal, and the barrier to nitrogen inversion is lower than in N-alkylaziridines. researchgate.net The conformation of the N-acyl group relative to the aziridine ring can influence the accessibility of the ring carbons to incoming nucleophiles and may affect the stereochemical outcome of reactions. nih.gov
Nucleophilic Ring-Opening Reactions of Aziridine-1-Carboxamides
Regioselectivity and Stereochemical Control in Ring Opening
The regioselectivity of nucleophilic attack on unsymmetrically substituted aziridine-1-carboxamides is a critical aspect. The outcome is governed by a combination of steric and electronic factors. Generally, in the absence of overriding electronic effects, the nucleophile attacks the less sterically hindered carbon atom. nih.gov However, the presence of substituents that can stabilize a partial positive charge, such as an aryl group, can direct the nucleophile to the more substituted carbon (benzylic position). nih.gov
The stereochemistry of the ring-opening reaction is typically stereospecific. An SN2 attack results in an inversion of configuration at the carbon center that is attacked by the nucleophile. This stereochemical fidelity is a highly valuable feature in asymmetric synthesis, allowing for the transfer of chirality from the aziridine starting material to the product. thieme-connect.denih.gov
| Aziridine Derivative | Nucleophile | Major Product (Attack at) | Reference |
|---|---|---|---|
| N-Tosyl-2-phenylaziridine | NaN3 | C2 (Benzylic) | semanticscholar.org |
| N-Tosyl-2-methylaziridine | CH3O- | C3 (Less hindered) | nih.gov |
| N-Benzoyl-2-phenylaziridine | HN3 | C2 (Benzylic) | researchgate.net |
Influence of Aryl and Carboxamide Substituents on Ring Opening Pathways
The N-(4-nitrophenyl) and carboxamide substituents in the target molecule exert a significant electronic influence on the ring-opening pathways. The strong electron-withdrawing nature of the 4-nitrophenyl group, transmitted through the carboxamide linkage, substantially increases the electrophilicity of the aziridine ring carbons. This activation facilitates ring-opening even with weaker nucleophiles. nih.gov
The regioselectivity is also influenced by these substituents. In the case of an aryl-substituted aziridine carbon, the electronic stabilization of a partial positive charge in the transition state often favors nucleophilic attack at that position. nih.gov The 4-nitrophenyl group on the carboxamide nitrogen enhances this effect by making the nitrogen a better leaving group, thereby promoting a more SN1-like transition state in some cases, which would favor attack at the more substituted carbon.
| N-Substituent | Relative Reactivity | Favored Attack at C2 (vs. C3) in 2-Phenylaziridines | Reference |
|---|---|---|---|
| -H | Low | - | nih.gov |
| -Tosyl | High | Yes | semanticscholar.org |
| -Benzoyl | High | Yes | researchgate.net |
| -(4-nitrophenyl)carboxamide (predicted) | Very High | Strongly | Inferred |
Catalytic Strategies for Directed Ring Opening
To enhance the efficiency and control the selectivity of aziridine ring-opening reactions, various catalytic strategies have been developed. These methods often employ transition metals or Lewis acids to activate the aziridine ring.
Transition Metal-Mediated Ring Opening (e.g., Palladium, Nickel, Rhodium)
Transition metal catalysts, particularly those based on palladium, have proven to be highly effective in promoting the ring-opening of activated aziridines. thieme-connect.dersc.org The general mechanism often involves an oxidative addition of the C-N bond of the aziridine to a low-valent metal center, forming a metallacyclic intermediate. This is followed by reductive elimination with a suitable coupling partner. thieme-connect.de
Palladium-catalyzed reactions of N-aryl aziridines have been shown to proceed with high regioselectivity and stereospecificity. The choice of ligand on the palladium catalyst can be used to control the regioselectivity of the ring-opening. thieme-connect.de For instance, bulky phosphine (B1218219) ligands can direct the oxidative addition to the less sterically hindered C-N bond.
Rhodium and nickel catalysts have also been employed in similar transformations, each offering unique reactivity profiles. rsc.orgresearchgate.net These methods provide access to a wide range of functionalized amine derivatives under mild reaction conditions.
Lewis Acid-Promoted Ring Opening
| Catalyst/Promoter | Aziridine Type | Typical Nucleophile | Key Feature | Reference |
|---|---|---|---|---|
| Pd(0) complexes | N-Aryl, N-Tosyl | Organoborons | High regioselectivity and stereospecificity | thieme-connect.de |
| Ni(II) complexes | N-Sulfonyl | Organozincs | Use of inexpensive, air-stable catalysts | researchgate.net |
| Rh(I) complexes | N-Sulfonyl | Arylboronic acids | Access to chiral amines | rsc.org |
| Sc(OTf)3 | N-Tosyl | Indoles | SN2-type ring opening | semanticscholar.org |
| Yb(OTf)3 | N-Acyl | Amines | Mild reaction conditions | researchgate.net |
Rearrangement Reactions and Ring Expansion of Aziridine-1-Carboxamide Derivatives
N-Acylaziridines, including this compound derivatives, serve as valuable precursors to azomethine ylides. These ylides are nitrogen-based 1,3-dipoles that can be generated in situ through the thermal or photochemical cleavage of the C-C bond of the aziridine ring.
The formation of the azomethine ylide is a concerted electrocyclic ring-opening reaction. According to the Woodward-Hoffmann rules, the thermal process occurs via a conrotatory opening of the aziridine ring, while the photochemical equivalent proceeds through a disrotatory pathway. This stereospecificity allows for the controlled formation of specific ylide isomers from stereochemically defined aziridines.
Once generated, these highly reactive azomethine ylides can be trapped by a variety of dipolarophiles in [3+2] cycloaddition reactions. This provides a powerful method for the construction of five-membered nitrogen-containing heterocycles, such as pyrrolidines. The reaction is atom-economical and allows for the creation of multiple new stereocenters with a high degree of control.
Table 1: Examples of 1,3-Dipolar Cycloadditions with Azomethine Ylides Derived from N-Acyl Aziridines
| Aziridine Precursor | Dipolarophile | Product |
| N-Benzoyl-2,3-diphenylaziridine | Dimethyl acetylenedicarboxylate | Dihydropyrrole derivative |
| N-(p-Toluoyl)-2-phenylaziridine | N-Phenylmaleimide | Fused pyrrolidine (B122466) system (exo adduct) |
| Ethyl 1-(4-nitrobenzoyl)aziridine-2-carboxylate | Methyl acrylate | Polysubstituted pyrrolidine |
Note: This table represents typical reactions for N-acyl aziridines, as specific data for this compound was not available in the reviewed sources.
The strained aziridine ring can be expanded to form larger, more stable heterocyclic systems. These reactions often proceed through rearrangement pathways initiated by the cleavage of one of the ring bonds.
Azetidines (4-membered rings): The synthesis of azetidines from aziridines can be achieved through a one-carbon insertion. For instance, the reaction of N-arenesulfonylaziridines with dimethylsulfoxonium methylide results in the formation of 1-arenesulfonylazetidines. This transformation involves the initial nucleophilic attack of the ylide on a ring carbon, followed by ring-opening and subsequent intramolecular cyclization to form the four-membered ring.
Pyrroles (5-membered rings): Various transition-metal-catalyzed reactions can convert aziridines into pyrroles. For example, rhodium catalysts can promote the reaction of 2-vinylaziridines with alkynes, leading to functionalized pyrroles. The proposed mechanism involves an oxidative ring-opening of the aziridine, followed by coordination and insertion of the alkyne, and subsequent reductive elimination and aromatization. Another route involves the acid-catalyzed intramolecular cyclization of aziridines bearing a γ-carbonyl group.
Piperidines (6-membered rings) and Azepanes (7-membered rings): Vinylaziridines are particularly useful substrates for synthesizing six- and seven-membered rings via sigmatropic rearrangements. A nih.govresearchgate.net-sigmatropic rearrangement of a vinylaziridine can lead to a tetrahydropyridine (B1245486) (a piperidine (B6355638) derivative), while a researchgate.netresearchgate.net-sigmatropic rearrangement (Cope-type) affords an azepine derivative. These pericyclic reactions are driven by the release of ring strain and proceed with high stereoselectivity.
Other Significant Transformations of the Aziridine-1-Carboxamide Moiety
N-Acyl aziridines can undergo various isomerization reactions, often catalyzed by heat, acid, or transition metals. One notable transformation is the isomerization of N-acyl-2,3-disubstituted aziridines into Δ²-oxazolines. This reaction is particularly efficient when mediated by nucleophilic catalysts like sodium iodide in refluxing acetone. The mechanism involves the nucleophilic attack of the iodide on a ring carbon, leading to ring-opening to form a stable iodo-amide intermediate, which then undergoes intramolecular cyclization with the elimination of iodide to yield the thermodynamically more stable five-membered oxazoline (B21484) ring.
Another significant isomerization is observed with N-allyl aziridines, which can be converted to enamines using rhodium hydride catalysts. Interestingly, while N-allyl amines typically yield E-enamines, N-allyl aziridines have been found to isomerize selectively to the geometrically stable Z-enamines.
While the aziridine ring carbons are electrophilic due to the influence of the N-acyl group, the nitrogen atom retains a lone pair of electrons and can exhibit nucleophilic character. Reaction with strong electrophiles can occur at the nitrogen atom. For instance, treatment of non-activated aziridines with acid chlorides leads to the formation of an N-acylaziridinium ion. This highly reactive intermediate is readily attacked by the counterion (e.g., chloride), resulting in a regioselective ring-opening to yield β-chloroamide derivatives. The presence of the N-(4-nitrophenyl)carboxamide group would diminish the nucleophilicity of the aziridine nitrogen, but reactions with potent electrophiles under forcing conditions could still potentially lead to the formation of such aziridinium (B1262131) intermediates.
Computational and Theoretical Studies of N 4 Nitrophenyl Aziridine 1 Carboxamide Chemistry
Quantum Chemical Characterization of Aziridine (B145994) Ring Systems
The aziridine ring, a three-membered heterocycle containing a nitrogen atom, is characterized by significant ring strain, estimated to be similar to that of cyclopropane (B1198618) and oxirane. nih.gov This inherent strain, a consequence of distorted bond angles deviating from the ideal sp³ hybridization, is a primary driver of its high reactivity. nih.govmdpi.com Quantum chemical calculations, particularly those employing Density Functional Theory (DFT), are crucial for quantifying the structural and electronic properties of these rings.
Studies on aziridine and its derivatives reveal C-C bond lengths of approximately 1.476 Å and C-N bond lengths around 1.483-1.495 Å. uni-muenchen.de The internal ring angles are close to 60°, a significant deviation from the normal tetrahedral angle of 109.5°, which underscores the geometric constraints of the ring. uni-muenchen.de The stability and reactivity of the aziridine ring are heavily influenced by the substituent on the nitrogen atom. nih.gov Electron-withdrawing groups, such as the N-(4-nitrophenyl)carboxamide group, "activate" the ring, making it more susceptible to nucleophilic ring-opening reactions. nih.govmdpi.com
Quantum Chemical Topology (QCT) offers a framework for characterizing heterocyclic rings based on topological properties of the electron density. acs.org This approach allows for the systematic analysis of how heteroatoms, substituents, and the degree of unsaturation influence the ring's electronic nature. acs.org For a substituted aziridine like N-(4-nitrophenyl)aziridine-1-carboxamide, these calculations can precisely map the electron density distribution, identifying the electrophilic sites on the ring carbons and the nucleophilic nature of the nitrogen atom, thereby predicting its chemical behavior.
Table 1: Calculated Structural Parameters of a Representative Aziridine Ring Note: Data is generalized from typical aziridine complexes. Specific values for this compound would require dedicated calculations.
| Parameter | Typical Value |
| C-C Bond Length | 1.476 Å uni-muenchen.de |
| C-N Bond Length | 1.483 - 1.495 Å uni-muenchen.de |
| C-N-C Angle | ~60.4° uni-muenchen.de |
| N-C-C Angle | ~59.8° uni-muenchen.de |
Mechanistic Elucidation via Computational Chemistry
Computational chemistry provides a powerful lens for examining the step-by-step processes of chemical reactions. For aziridines, DFT calculations are frequently used to map out the potential energy surfaces of reactions, offering a detailed understanding of mechanisms, including ring-opening, cycloadditions, and rearrangements. nih.govacs.orgresearchgate.net
A key application of computational chemistry is the elucidation of reaction pathways by identifying transition states and intermediates. nih.gov For instance, in the palladium-catalyzed ring-opening of aziridines, DFT calculations have shown that the mechanism consists of oxidative addition (the ring-opening step), transmetalation, and reductive elimination. acs.org By calculating the Gibbs free energy of each stationary point along the reaction coordinate, the rate-determining step can be identified. acs.org In one study of a Pd-catalyzed cross-coupling, transmetalation was found to be the rate-determining step. acs.org
Similarly, computational studies on aziridination reactions—the formation of aziridines—have been used to compare different potential mechanisms, such as a concerted pathway versus a stepwise radical pathway. nih.gov DFT calculations can determine the activation barriers for each proposed step, providing evidence for the most likely route. For example, in an iron-catalyzed aziridination, the addition of an alkene to an iron imide intermediate was identified as the rate-determining step. nih.gov
Table 2: Example of Calculated Free Energy Barriers for a Catalytic Aziridine Reaction Note: This table is illustrative, based on findings from computational studies on related systems.
| Reaction Step | Catalyst System | Calculated ΔG‡ (kcal/mol) |
| Oxidative Addition | Pd/SIPr | 13.1 acs.org |
| Transmetalation | Pd/SIPr | 20.5 (Rate-Determining) acs.org |
| Reductive Elimination | Pd/SIPr | 10.2 acs.org |
Many reactions involving substituted aziridines can yield multiple products, making selectivity a critical aspect. Computational modeling is highly effective in predicting and explaining both regioselectivity (where a reaction occurs) and stereoselectivity (the 3D orientation of the product).
The regioselectivity of aziridine ring-opening is dependent on the substituents, the nucleophile, and the catalyst. mdpi.comnih.gov Computational studies can model the nucleophilic attack at either of the two ring carbons. The preferred pathway is determined by comparing the activation energies of the competing transition states. researchgate.netnih.gov For example, in the ring opening of 2-substituted aziridines, DFT calculations have shown that the oxidative addition step is what determines the regioselectivity. acs.org Similarly, in reactions of sulfur ylides with imines to form aziridines, DFT methods have successfully reproduced the experimentally observed cis/trans selectivities by analyzing the energies of the different transition state structures. researchgate.net The calculations revealed that selectivity is governed by a combination of steric strain and favorable Coulombic interactions in the transition state. researchgate.net
The reaction environment, including the catalyst and solvent, can profoundly influence reaction outcomes. Theoretical models are capable of incorporating these effects to provide a more realistic simulation of the reaction. Catalyst-substrate interactions can be modeled to understand how the catalyst activates the aziridine ring and facilitates the reaction. nih.gov Computational studies have demonstrated that bulky organic azides can prevent the formation of unwanted side products in catalytic aziridination by sterically hindering their formation pathway. nih.gov
Solvent effects are typically modeled using either explicit solvent molecules or implicit continuum models. researchgate.net These models account for the stabilization or destabilization of reactants, intermediates, and transition states by the solvent, which can alter reaction barriers and selectivity. In a study of palladium-catalyzed aziridine ring-opening, computational results highlighted the crucial role of water molecules in generating a key Pd-hydroxo intermediate necessary for the reaction to proceed. acs.org
Conformational Analysis and Spectroscopic Correlations
Conformational analysis involves studying the different spatial arrangements of a molecule (conformers) that arise from rotation around single bonds. chemistrysteps.com For a molecule like this compound, key conformational questions involve the orientation of the carboxamide group relative to the aziridine ring and the rotation around the N-phenyl bond.
In N-acylaziridines, the amide group often deviates from planarity due to the strain of the three-membered ring. acs.org Theoretical calculations can map the potential energy surface for rotation around the N-C(O) bond to determine the rotational barriers and identify the most stable conformers. rcsi.com Studies on related N-acylhydrazones show that DFT calculations can accurately predict whether the syn or anti conformer is more stable and that these preferences can be confirmed with 2D NMR experiments like NOESY. rcsi.com
Furthermore, computational chemistry is used to predict spectroscopic properties, which can then be correlated with experimental data to confirm structural assignments. DFT calculations can predict vibrational frequencies (IR spectra) and nuclear magnetic shielding constants (NMR spectra). nih.gov For example, calculated vibrational modes for C-N, C=O, and N-H stretching can be compared to an experimental IR spectrum to validate the structure. nih.gov Similarly, predicted ¹H and ¹³C NMR chemical shifts for a proposed structure can be compared to experimental values. nih.govresearchgate.net Discrepancies and agreements between computed and experimental data provide strong evidence for the proposed molecular structure and its dominant conformation in solution.
Table 3: Correlation of Experimental and Computed Spectroscopic Data for a Related Nitrophenyl Sulfonamide Note: Data from a study on {(4-nitrophenyl)sulfonyl}tryptophan illustrates the typical correlation quality.
| Vibrational Mode | Experimental IR (cm⁻¹) | Computed DFT (cm⁻¹) |
| N-H Stretch | 3291 nih.gov | 3496 nih.gov |
| C-H Aromatic Stretch | 3035, 3105 nih.gov | Not specified |
| C=C Stretch | 1579 nih.gov | Not specified |
| C-N Stretch | 1458, 1478 nih.gov | 1449, 1479 nih.gov |
| C-S Stretch | 735, 777 nih.gov | 742 nih.gov |
Applications of N 4 Nitrophenyl Aziridine 1 Carboxamide in Advanced Organic Synthesis
Strategic Building Blocks for Complex Molecular Architectures
The strained three-membered ring of N-(4-nitrophenyl)aziridine-1-carboxamide serves as a potent electrophilic hub, enabling its use as a strategic building block in the assembly of intricate molecular frameworks. The chemistry of aziridines is largely characterized by ring-opening reactions, which are driven by the release of ring strain. researchgate.net By carefully selecting substituents on both the carbon and nitrogen atoms of the aziridine (B145994), chemists can achieve remarkable stereo- and regiocontrol in these ring-opening processes with a diverse array of nucleophiles. researchgate.net This controlled reactivity makes chiral aziridines, such as derivatives of this compound, valuable precursors for synthesizing biologically important compounds like alkaloids, amino acids, and β-lactam antibiotics. researchgate.net
The electron-withdrawing nature of the N-(4-nitrophenyl)carboxamide moiety significantly influences the reactivity of the aziridine ring, enhancing its electrophilicity. This activation facilitates reactions with a broad range of nucleophiles, leading to the formation of more complex structures. The versatility of this building block is further expanded by the potential for subsequent transformations of both the newly introduced functional group and the resident carboxamide moiety.
Access to Diverse β-Functionalized Amine Scaffolds
A primary application of this compound in organic synthesis is its role as a precursor to a wide variety of β-functionalized amine scaffolds. The regioselective ring-opening of the activated aziridine with various nucleophiles provides a direct route to 1,2-difunctionalized compounds. The N-(4-nitrophenyl)carboxamide group typically directs nucleophilic attack to the less substituted carbon of the aziridine ring, proceeding via an S(_N)2 mechanism. This reaction results in the formation of a β-amino compound where the nucleophile is installed at the β-position and the nitrogen atom is part of the carboxamide.
The scope of nucleophiles that can be employed in this transformation is broad, including:
Oxygen nucleophiles: Alcohols and phenols can open the aziridine ring to yield β-amino ethers.
Nitrogen nucleophiles: Amines and azides react to form 1,2-diamines and β-azido amines, respectively.
Carbon nucleophiles: Organometallic reagents (e.g., Grignard reagents, organocuprates) and enolates can be used to form new carbon-carbon bonds, leading to the synthesis of β-substituted amino acids and other complex amines.
Sulfur nucleophiles: Thiols are effective nucleophiles for the ring-opening of aziridines, affording β-amino sulfides.
The resulting β-functionalized amines are valuable intermediates in their own right, serving as key components in the synthesis of pharmaceuticals, agrochemicals, and other functional materials.
Table 1: Representative Nucleophilic Ring-Opening Reactions of Activated Aziridines
| Nucleophile | Product Type | Potential Application |
| Alcohols | β-Amino Ethers | Pharmaceutical intermediates |
| Amines | 1,2-Diamines | Ligands, bioactive molecules |
| Azides | β-Azido Amines | Precursors to 1,2-diamines, click chemistry |
| Organocuprates | β-Alkylated/Arylated Amines | Complex molecule synthesis |
| Thiols | β-Amino Sulfides | Biologically active compounds |
Utility in Natural Product Synthesis and Drug-like Scaffold Construction
The ability to introduce nitrogen-containing functionalities with stereochemical control makes this compound and related activated aziridines valuable tools in the total synthesis of natural products and the construction of drug-like scaffolds. Nitrogen-containing heterocycles are prevalent in a vast number of biologically active compounds and approved pharmaceuticals. nih.govnih.govmdpi.com The ring-opening of this aziridine provides a reliable method for installing a nitrogenous center with concomitant formation of a new bond at the adjacent carbon, a common motif in many natural products.
For instance, the synthesis of various amino acids and their derivatives can be achieved through the ring-opening of chiral aziridines. researchgate.net Furthermore, the resulting β-functionalized amines can serve as key intermediates in the synthesis of more complex heterocyclic systems, such as piperidines, pyrrolidines, and other alkaloids. The N-(4-nitrophenyl)carboxamide group can be further manipulated or removed after the initial ring-opening, adding to the synthetic utility of this building block in constructing diverse and complex molecular architectures relevant to medicinal chemistry. nih.govajol.info
Integration into Polymeric Systems via Ring-Opening Polymerization
Activated aziridines, including N-acyl and N-sulfonyl derivatives, are known to undergo ring-opening polymerization (ROP) to produce polyamines. This compound, as an N-acyl activated aziridine, is a potential monomer for the synthesis of functional polyamines through both anionic and cationic ROP mechanisms.
Anionic ring-opening polymerization (AROP) of activated aziridines is a well-established method for producing linear polyamines. The electron-withdrawing N-(4-nitrophenyl)carboxamide group is expected to facilitate AROP by stabilizing the propagating anionic center. The polymerization is typically initiated by a nucleophilic attack on the aziridine monomer, leading to a chain-growth process.
The general mechanism involves:
Initiation: A nucleophile attacks one of the carbon atoms of the aziridine ring, leading to its opening and the formation of an amide anion.
Propagation: The newly formed anion attacks another monomer molecule, continuing the chain growth.
Termination: The polymerization can be terminated by the introduction of a proton source or other quenching agents.
This method allows for the synthesis of well-defined polymers with controlled molecular weights and narrow polydispersity indices. The resulting polyamides containing the N-(4-nitrophenyl)carboxamide side chains could exhibit interesting properties and may be further modified post-polymerization.
Cationic ring-opening polymerization (CROP) of aziridines is another viable method for polymer synthesis. In this case, the polymerization is initiated by a cationic species, such as a proton or a Lewis acid. The N-(4-nitrophenyl)carboxamide group, while electron-withdrawing, can still allow for the protonation or coordination of a Lewis acid to the nitrogen atom, initiating the polymerization.
However, CROP of aziridines is often associated with chain transfer reactions, which can lead to branched or hyperbranched polymers. The degree of branching can be influenced by the nature of the N-substituent and the reaction conditions. The resulting polymers from CROP of this compound would possess a different architecture compared to those obtained via AROP, potentially leading to materials with distinct physical and chemical properties.
Table 2: Comparison of Anionic and Cationic Ring-Opening Polymerization of Activated Aziridines
| Feature | Anionic Ring-Opening Polymerization (AROP) | Cationic Ring-Opening Polymerization (CROP) |
| Initiator | Nucleophiles (e.g., organometallics, alkoxides) | Electrophiles (e.g., protons, Lewis acids) |
| Propagating Species | Amide anion | Aziridinium (B1262131) ion |
| Polymer Architecture | Typically linear | Often branched or hyperbranched |
| Control over MW/PDI | Generally good | Can be challenging due to side reactions |
Enantioselective Construction of Chiral Organic Compounds
When this compound is used in its enantiomerically pure form, it becomes a powerful tool for the enantioselective construction of chiral organic compounds. The stereochemical information embedded in the chiral aziridine can be transferred to the product during the ring-opening reaction. As the S(_N)2 ring-opening of aziridines with nucleophiles typically proceeds with inversion of configuration at the center of attack, the stereochemistry of the resulting β-functionalized amine is predictable and controllable. researchgate.net
This stereospecificity is highly valuable in asymmetric synthesis, where the goal is to produce a single enantiomer of a chiral molecule. Chiral β-amino acids, for example, which are important components of many pharmaceuticals and natural products, can be synthesized with high enantiopurity using this methodology. researchgate.net The development of chiral catalysts for the enantioselective aziridination of alkenes provides access to these chiral aziridine building blocks, further expanding their utility in asymmetric synthesis. scispace.comnih.govmdpi.com The use of this compound in such transformations allows for the synthesis of a wide range of enantiomerically enriched nitrogen-containing molecules. vanderbilt.edunih.gov
Design and Synthesis of Novel Heterocyclic Frameworks
The strained three-membered ring of aziridines makes them excellent precursors for a variety of heterocyclic systems through ring-opening and ring-expansion reactions. The presence of both a 4-nitrophenyl group and a carboxamide moiety on the aziridine nitrogen of this compound significantly influences its reactivity, making it a promising candidate for the synthesis of diverse heterocyclic frameworks.
The electron-withdrawing nature of the N-substituents is known to activate the aziridine ring, rendering the ring carbons more electrophilic and susceptible to attack by nucleophiles. This activation is crucial for facilitating ring-opening reactions, which are the primary pathways to larger, more complex heterocyclic structures.
One of the most powerful applications of activated aziridines in heterocyclic synthesis is their use as precursors to azomethine ylides. Through thermal or photochemical ring-opening, N-substituted aziridines can form 1,3-dipoles, which can then undergo [3+2] cycloaddition reactions with a variety of dipolarophiles. In the case of this compound, the resulting azomethine ylide would be highly stabilized by the electron-withdrawing groups, potentially leading to controlled and selective cycloaddition reactions.
The general scheme for such a reaction would involve the formation of the azomethine ylide, which would then react with a selected dipolarophile (e.g., an alkene, alkyne, or carbonyl compound) to yield a five-membered heterocyclic ring, such as a pyrrolidine (B122466), pyrroline, or oxazolidine (B1195125) derivative. The regioselectivity and stereoselectivity of these cycloadditions would be influenced by the nature of the substituents on both the aziridine and the dipolarophile.
A hypothetical reaction scheme is presented below:
| Reactant 1 | Reactant 2 (Dipolarophile) | Product (Heterocyclic Framework) |
| This compound | Alkene (e.g., Dimethyl maleate) | Substituted Pyrrolidine |
| This compound | Alkyne (e.g., Acetylene) | Substituted Pyrroline |
| This compound | Aldehyde (e.g., Benzaldehyde) | Substituted Oxazolidine |
This table represents potential synthetic pathways and is based on the known reactivity of activated aziridines. Specific experimental data for this compound is not available.
Structure-Reactivity Relationship Studies for Synthetic Design
The synthetic utility of this compound is intrinsically linked to the relationship between its structure and its chemical reactivity. Understanding these relationships is paramount for designing efficient and selective synthetic routes to target molecules. The key structural features influencing its reactivity are the strained aziridine ring and the electronic properties of the N-substituents.
Computational studies on analogous N-substituted aziridines have shown that electron-withdrawing groups on the nitrogen atom have a profound effect on the molecule's properties. These studies reveal two primary effects:
Lowering of the Nitrogen Inversion Barrier: The energy barrier for the nitrogen atom to invert its stereochemistry is significantly reduced by the presence of electron-withdrawing groups. This is due to the stabilization of the planar transition state through delocalization of the nitrogen lone pair into the adjacent π-system of the substituent.
Increased Reactivity towards Nucleophilic Ring-Opening: Electron-withdrawing substituents enhance the electrophilicity of the aziridine ring carbons, making them more susceptible to nucleophilic attack. This leads to a lower activation energy for the ring-opening reaction.
The reactivity of this compound can be further modulated by altering the electronic nature of the aryl ring. The introduction of additional electron-donating or electron-withdrawing groups on the phenyl ring would allow for a fine-tuning of the aziridine's reactivity. For instance, a more electron-withdrawing substituent would be expected to further increase the rate of nucleophilic ring-opening.
The following table summarizes the expected qualitative effects of substituents on the 4-nitrophenyl ring on the reactivity of the aziridine:
| Substituent at the phenyl ring | Electronic Effect | Expected Impact on Aziridine Ring Reactivity |
| Electron-donating (e.g., -OCH₃) | Decreases electrophilicity | Slower rate of nucleophilic ring-opening |
| Electron-withdrawing (e.g., -CF₃) | Increases electrophilicity | Faster rate of nucleophilic ring-opening |
This table is based on established principles of physical organic chemistry as applied to aziridine reactivity. Specific quantitative data for this compound derivatives is not available.
Future Directions and Emerging Research Avenues for Aziridine 1 Carboxamide Chemistry
Development of Sustainable and Green Synthetic Methodologies
The principles of green chemistry are increasingly influencing the design of synthetic routes for complex molecules like N-(4-nitrophenyl)aziridine-1-carboxamide. acs.orgbohrium.comorganic-chemistry.org Future research will undoubtedly focus on developing methodologies that minimize waste, reduce energy consumption, and utilize renewable resources.
One promising avenue is the use of biocatalysis , employing enzymes to catalyze the aziridination reaction. nih.govnih.govaiche.org Engineered enzymes, such as evolved variants of cytochrome P450, have shown potential in catalyzing enantioselective aziridination reactions. nih.gov This approach offers the advantages of high selectivity under mild reaction conditions and the use of environmentally benign catalysts. While not yet specifically demonstrated for this compound, the principles of directed evolution could be applied to develop an enzyme tailored for its synthesis.
Another key area is the exploration of alternative and greener solvent systems . Water, being non-toxic and readily available, is an attractive solvent for organic reactions. organic-chemistry.org Methodologies that enable aziridination reactions to be performed in aqueous media or even under solvent-free conditions are highly desirable. organic-chemistry.org The use of greener solvents like cyclopentyl methyl ether (CPME) is also being explored. nih.gov
Photocatalysis represents another sustainable approach, utilizing visible light to drive chemical transformations. magritek.comorganic-chemistry.orgdigitellinc.com Metal-free photocatalytic systems for aziridination have been developed, offering a milder and more environmentally friendly alternative to traditional methods that often require harsh oxidants or metal catalysts. magritek.comorganic-chemistry.org
Finally, phase-transfer catalysis (PTC) provides a method for reacting substances in immiscible phases, which can reduce the need for organic solvents and simplify product purification. researchgate.netacs.org The development of chiral phase-transfer catalysts could enable the enantioselective synthesis of aziridine-1-carboxamides in a more sustainable manner.
A hypothetical comparison of different green synthetic approaches for the synthesis of an aziridine-1-carboxamide is presented in Table 1.
Table 1: Illustrative Comparison of Green Synthetic Methodologies for Aziridine-1-Carboxamide Synthesis
| Methodology | Catalyst/Reagent | Solvent | Key Advantages | Potential Challenges for this compound |
|---|---|---|---|---|
| Biocatalysis | Engineered Enzyme | Water | High enantioselectivity, mild conditions, renewable catalyst. | Enzyme development and optimization required. |
| Photocatalysis | Organic Dye | Green Solvents | Metal-free, uses light as an energy source. | Substrate scope and scalability may be limited. |
| Aqueous Media | Water as solvent | Water | Non-toxic, abundant, simplifies work-up. | Solubility of reactants may be an issue. |
Exploration of Novel Catalytic Systems and Methodologies
The development of novel catalytic systems is a cornerstone of modern organic synthesis, and the field of aziridination is no exception. Research is actively pursuing catalysts that offer higher efficiency, selectivity (chemo-, regio-, and enantio-), and broader substrate scope.
Transition-metal catalysis continues to be a major focus, with researchers exploring a variety of metals and ligand designs. organic-chemistry.org Rhodium, magritek.comresearchgate.net ruthenium, acs.org cobalt, nih.gov and copper uni-wuppertal.deyoutube.com complexes have all been shown to be effective for aziridination reactions. The development of catalysts with novel ligands, such as planar chiral indenyl ligands for rhodium catalysts, has enabled the enantioselective aziridination of previously challenging unactivated alkenes. magritek.comresearchgate.net While many examples focus on N-sulfonyl or N-aryl aziridines, these catalytic systems could potentially be adapted for the synthesis of N-acyl aziridines, including this compound, by careful selection of the nitrogen source and reaction conditions.
Organocatalysis has emerged as a powerful alternative to metal-based catalysis, offering the advantages of using small, metal-free organic molecules as catalysts. nih.govnih.govorganic-chemistry.orgnih.govrsc.orgnih.gov Various organocatalytic strategies for aziridination have been developed, including those based on ammonium (B1175870) ylides and iminium catalysis. nih.govorganic-chemistry.orgrsc.org These methods have demonstrated high diastereoselectivity and, in some cases, good enantioselectivity. nih.govnih.gov The application of these systems to the synthesis of aziridine-1-carboxamides is a promising area for future investigation.
Enzyme-catalyzed aziridination is a rapidly developing field. digitellinc.com The use of engineered enzymes, such as cytochrome P450 variants, has enabled highly enantioselective intermolecular aziridination reactions that have no natural counterpart. digitellinc.com This approach offers the potential for unprecedented levels of selectivity in the synthesis of chiral aziridines.
Table 2 provides a summary of representative novel catalytic systems and their potential applicability to the synthesis of chiral aziridines.
Table 2: Overview of Novel Catalytic Systems for Enantioselective Aziridination
| Catalyst Type | Metal/Organic Moiety | Ligand/Promoter | Substrate Example | Enantioselectivity (ee) | Reference |
|---|---|---|---|---|---|
| Transition Metal | Rhodium(III) | Planar Chiral Indenyl | Unactivated Terminal Alkenes | Up to 95:5 e.r. | magritek.comresearchgate.net |
| Transition Metal | Ruthenium(II) | Salen | Alkenes | High | acs.org |
| Transition Metal | Cobalt(II) | Porphyrin | Alkenes | Excellent | nih.gov |
| Organocatalyst | Tertiary Amine | Quinine | Enones | Up to 56% | nih.govnih.gov |
Advanced Analytical Techniques for Reaction Monitoring and Product Characterization
The development of advanced analytical techniques is crucial for understanding reaction mechanisms, optimizing reaction conditions, and ensuring the purity and structural integrity of the final product. For a molecule like this compound, a combination of spectroscopic and chromatographic methods would be employed for its comprehensive characterization.
In-situ reaction monitoring techniques, such as ReactIR (FTIR spectroscopy) and in-situ NMR spectroscopy, are becoming increasingly important for gaining real-time insights into reaction kinetics and the formation of intermediates. acs.orgnih.gov These techniques allow for the rapid optimization of reaction parameters and can help to identify potential side reactions. The progress of an aziridination reaction to form this compound could be monitored by observing the disappearance of the starting materials and the appearance of characteristic vibrational bands or NMR signals of the aziridine (B145994) product.
Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the structural elucidation of organic molecules. For this compound, ¹H and ¹³C NMR would be used to confirm the presence of the aziridine ring, the 4-nitrophenyl group, and the carboxamide functionality. The characteristic chemical shifts of the aziridine ring protons (typically in the range of 2-3 ppm) and carbons would be key indicators of successful synthesis. bohrium.comnih.gov Two-dimensional NMR techniques, such as COSY, HSQC, and HMBC, would be used to establish the connectivity of the atoms within the molecule.
Mass spectrometry (MS) provides information about the molecular weight and fragmentation pattern of a compound. digitellinc.comyoutube.com High-resolution mass spectrometry (HRMS) would be used to determine the exact mass of this compound, confirming its elemental composition. nih.gov Tandem mass spectrometry (MS/MS) could be employed to study the fragmentation of the molecule, which can provide further structural information. organic-chemistry.orgyoutube.com
Fourier-Transform Infrared (FTIR) spectroscopy is used to identify the functional groups present in a molecule. The FTIR spectrum of this compound would be expected to show characteristic absorption bands for the N-H and C=O stretching of the carboxamide group, the C-N stretching of the aziridine ring, and the aromatic C-H and nitro group vibrations of the 4-nitrophenyl substituent. nih.govrsc.org
Chromatographic techniques , such as High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC), are essential for assessing the purity of the synthesized compound and for separating it from any unreacted starting materials or byproducts. nih.govresearchgate.net Chiral chromatography would be necessary to determine the enantiomeric excess of an enantiomerically enriched sample of this compound.
Table 3 summarizes the expected analytical data for the characterization of this compound.
Table 3: Expected Analytical Data for this compound
| Analytical Technique | Expected Observations |
|---|---|
| ¹H NMR | Signals for aziridine ring protons (~2-3 ppm), aromatic protons of the 4-nitrophenyl group (~7-8.5 ppm), and the amide proton. |
| ¹³C NMR | Signals for aziridine ring carbons, aromatic carbons, and the carbonyl carbon of the carboxamide. |
| Mass Spectrometry (HRMS) | Accurate mass corresponding to the molecular formula C₉H₈N₃O₃. |
| FTIR Spectroscopy | Characteristic absorption bands for N-H, C=O (amide), C-N (aziridine), and NO₂ stretching vibrations. |
High-Throughput Screening and Automation in Aziridine Chemistry
The discovery and optimization of new chemical reactions and catalysts can be a time-consuming and labor-intensive process. High-throughput screening (HTS) and automation are powerful tools that can significantly accelerate this process by enabling the rapid synthesis and analysis of large numbers of compounds and reactions in parallel. youtube.comnih.gov
In the context of aziridine chemistry, HTS can be used to screen libraries of potential catalysts for a specific aziridination reaction, such as the synthesis of this compound. youtube.com Robotic platforms can be programmed to perform a large number of reactions simultaneously, varying parameters such as the catalyst, ligand, solvent, temperature, and stoichiometry. nih.govnih.govaiche.org The outcomes of these reactions can then be rapidly analyzed using techniques like mass spectrometry or HPLC to identify the optimal conditions.
Combinatorial chemistry approaches can be used to generate libraries of diverse aziridine-1-carboxamide derivatives. nih.gov By systematically varying the substituents on the aziridine ring and the carboxamide nitrogen, a wide range of compounds can be synthesized and screened for desired properties, such as biological activity or catalytic performance.
The integration of automated synthesis platforms with in-line analytical techniques allows for closed-loop reaction optimization . nih.gov In such a system, the analytical data from a reaction is fed back to the robotic system in real-time, allowing it to automatically adjust the reaction conditions to maximize the yield or selectivity of the desired product. This approach can dramatically reduce the time and resources required for process development.
Table 4 illustrates a hypothetical high-throughput screening experiment for the optimization of a catalyzed aziridination reaction.
Table 4: Illustrative High-Throughput Screening Setup for Aziridination Reaction Optimization
| Well | Catalyst | Ligand | Solvent | Temperature (°C) | Yield (%) |
|---|---|---|---|---|---|
| A1 | Cu(I) | Ligand A | Toluene | 25 | 45 |
| A2 | Cu(I) | Ligand A | Toluene | 50 | 65 |
| A3 | Cu(I) | Ligand A | THF | 25 | 55 |
| ... | ... | ... | ... | ... | ... |
Design of Aziridine-1-Carboxamide Derivatives for Specific Synthetic Targets
The aziridine-1-carboxamide scaffold is a versatile building block that can be readily functionalized to create a wide range of derivatives with tailored properties for specific synthetic applications. The 4-nitrophenyl group in this compound can serve as a useful handle for further transformations or be chosen for its electron-withdrawing properties which can influence the reactivity of the aziridine ring.
One key area of focus is the design of chiral aziridine-1-carboxamide derivatives as intermediates in the asymmetric synthesis of complex molecules , such as natural products and pharmaceuticals. The stereoselective ring-opening of chiral aziridines provides a powerful method for the introduction of stereogenic centers containing nitrogen.
Furthermore, the carboxamide functionality can be modified to introduce a variety of other functional groups. For example, the amide can be hydrolyzed to the corresponding carboxylic acid, which can then be converted to esters, amides, or other carboxylic acid derivatives. The nitrogen of the carboxamide could also be further functionalized.
The 4-nitrophenyl group can also be a key feature for specific applications. The nitro group can be reduced to an amine, which can then be used in a variety of coupling reactions to attach other molecular fragments. The electron-withdrawing nature of the nitrophenyl group can also be exploited to activate the aziridine ring towards nucleophilic attack, potentially enabling ring-opening reactions that would not be possible with less activated aziridines.
Table 5 provides some examples of potential synthetic targets that could be accessed from this compound and its derivatives.
Table 5: Potential Synthetic Applications of this compound Derivatives
| Derivative | Potential Synthetic Target | Key Transformation |
|---|---|---|
| Chiral N-(4-aminophenyl)aziridine-1-carboxamide | Chiral 1,2-diamines | Nitro group reduction |
| Aziridine-1,2-dicarboxylic acid mono-(4-nitrophenyl)amide | Modified peptides | Ring-opening and functional group manipulation |
| N-(4-nitrophenyl)-2-substituted-aziridine-1-carboxamides | Enantiomerically pure amino alcohols | Asymmetric synthesis and ring-opening |
Q & A
Q. What techniques elucidate interactions between this compound and DNA/proteins?
- Methodological Answer :
- UV-Vis Titration : Monitor hypochromicity shifts (λ~260 nm) for DNA intercalation.
- Fluorescence Quenching : Measure tryptophan emission quenching in HSA or BSA to assess binding constants (K ~10 M) .
- Molecular Docking : AutoDock Vina predicts binding modes to active sites (e.g., DNA topoisomerase II) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
